Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

Description

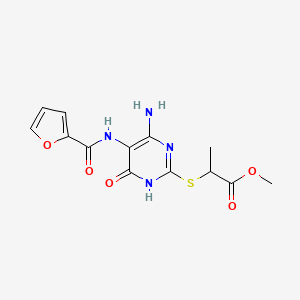

Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate is a dihydropyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include a 4-amino group, a 5-(furan-2-carboxamido) substituent, and a thioether-linked methyl propanoate side chain at position 2. Dihydropyrimidinones are pharmacologically significant, often exhibiting antimicrobial, anticancer, or enzyme-inhibitory activities. The furan ring may enhance metabolic stability, while the thioether and ester groups likely influence solubility and bioavailability.

Properties

IUPAC Name |

methyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S/c1-6(12(20)21-2)23-13-16-9(14)8(11(19)17-13)15-10(18)7-4-3-5-22-7/h3-6H,1-2H3,(H,15,18)(H3,14,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBMOJLTLUBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate typically involves multiple steps, starting with the reaction of furan-2-carboxamide with appropriate reagents to form the intermediate compounds. These intermediates are then further reacted under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and advanced chemical engineering techniques. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemicals, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism by which Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,6-dihydropyrimidinone core but differing in substituents and functional groups.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Activity :

- The furan-2-carboxamido group in the target compound may improve metabolic stability compared to the 4-fluorobenzyl and acetylhydrazinyl groups in analogs, which are associated with cytotoxicity .

- The diphosphate group in ’s compound suggests a role in nucleotide biosynthesis or as a kinase cofactor analog .

Solubility and Bioavailability: The target compound’s methyl propanoate ester likely enhances solubility over the fluorobenzyl-containing analogs, which exhibit lower solubility due to aromatic hydrophobicity. ’s diphosphate derivative, while highly soluble, may suffer from poor membrane permeability due to its charged phosphate groups .

Synthetic Accessibility :

- The thioether linkage in the target compound could be synthesized via nucleophilic substitution, whereas ’s fluorobenzyl and hydrazine groups may require multi-step coupling reactions .

Research Findings and Hypotheses

- Antimicrobial Potential: Furan derivatives are known for antimicrobial properties; the furan-2-carboxamido substituent may confer activity against Gram-positive bacteria .

- Pharmacopeial Relevance : Compounds in are listed in pharmacopeial standards, implying regulatory acceptance for therapeutic use, though their exact indications are unspecified .

Data Tables

Table 2: Physicochemical Properties (Estimated)

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 368.35 | 1.2 | 3 | 8 |

| Compound 1 | 487.43 | 2.5 | 4 | 9 |

| Compound 2 | 542.51 | 2.8 | 5 | 11 |

| Compound | 319.18 | -1.5 | 4 | 10 |

Biological Activity

Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate, also known by its CAS number 868226-67-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C12H12N4O5S, with a molecular weight of 324.31 g/mol. The structure includes a thioether linkage and a pyrimidine core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O5S |

| Molecular Weight | 324.31 g/mol |

| CAS Number | 868226-67-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. For instance, the incorporation of furan and amino groups is crucial for enhancing its biological activity. The synthetic pathway often includes the use of reagents like thiourea and various acylating agents to achieve the desired functional groups.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various tetrahydropyrimidine derivatives found that structural modifications can lead to enhanced antibacterial activity against common pathogens like Staphylococcus aureus .

Anticancer Properties

In vitro studies have indicated that related compounds show promise in anticancer applications. For example, analogues of pyrimidine derivatives have been tested against leukemia cell lines, revealing varying degrees of cytotoxicity . While this compound itself requires further testing, the structural similarities suggest potential efficacy.

The proposed mechanism of action for compounds in this class often involves inhibition of key enzymes involved in nucleic acid synthesis or interference with cellular signaling pathways. The thioether moiety may enhance membrane permeability or facilitate interactions with target proteins.

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of thiazole-bearing compounds and evaluated their antimicrobial activity. Compounds with similar structural motifs to this compound demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa .

- Cytotoxicity Against Cancer Cells : A comparative analysis of various pyrimidine derivatives showed that modifications at the amino position significantly affected cytotoxicity levels against different cancer cell lines. One compound exhibited an IC50 value lower than 10 µg/mL against CCRF-CEM leukemia cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Methyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate?

- Methodological Answer : Utilize multi-step protocols involving coupling reactions (e.g., Pd-catalyzed cross-coupling for pyrimidine core formation) and condensation with furan-2-carboxamide derivatives. Key steps include using oxalyl chloride for carboxyl activation and controlled reflux conditions to avoid side products. Purification via column chromatography with solvent systems like DMSO:water (5:5) is critical .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with ¹H/¹³C NMR to verify substituent positions. Use HPLC (C18 columns, acetonitrile/water gradient) to assess purity (>95%), referencing retention times of structurally analogous pyrimidines .

Q. What stability considerations are essential for handling this compound in aqueous environments?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–40°C). Monitor degradation via UV-Vis spectroscopy at λmax ≈ 260 nm (pyrimidine absorption). Lyophilization in phosphate buffers is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected NMR shifts)?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to distinguish between tautomeric forms of the dihydropyrimidine ring. Compare with crystallographic data of analogous compounds (e.g., isopropyl-substituted dihydropyrimidines) to confirm spatial arrangements .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) with in-line FTIR to detect intermediates. Use Pharmacopeial guidelines (e.g., USP <1086>) for impurity threshold limits, focusing on byproducts like oxidized thioether derivatives or unreacted furan precursors .

Q. How can computational modeling predict the reactivity of the thioether moiety in this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the C–S bond. Parameterize models using experimental data from cyclization reactions of related thioethers under acidic conditions (e.g., BF₃·Et₂O catalysis) .

Q. What experimental designs optimize regioselectivity in functionalizing the pyrimidine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.